

Generating a TBCA Knockout Cell Line Using CRISPR-Cas9: Application Notes and Protocols

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Compound of Interest

Compound Name: TBCA

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Abstract

This document provides a comprehensive guide for generating a Tubulin Folding Cofactor A (**TBCA**) knockout cell line using the CRISPR-Cas9 system. **TBCA** is a crucial chaperone protein involved in the proper folding of β -tubulin, a fundamental component of microtubules. Disrupting the **TBCA** gene allows for the investigation of its role in microtubule dynamics, cell cycle progression, and its potential as a therapeutic target. These application notes detail the experimental workflow, from guide RNA design to clonal selection and validation, and provide detailed protocols for key experimental steps.

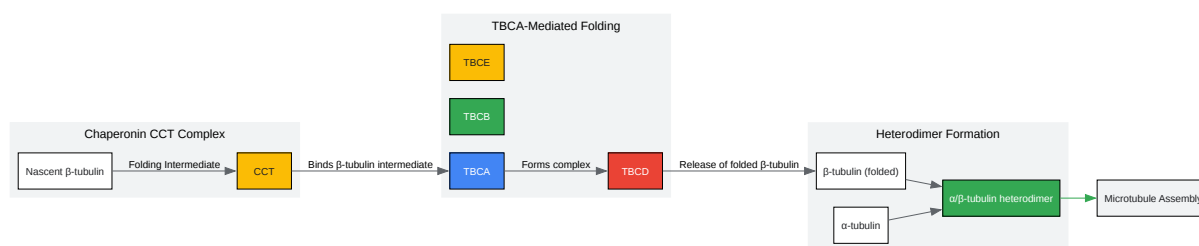
Introduction

The CRISPR-Cas9 system has revolutionized genetic engineering, offering a precise and efficient tool for targeted gene knockout.[1][2] **TBCA** plays a critical role in the post-chaperonin tubulin folding pathway, ensuring the correct conformation of β -tubulin before its incorporation into α/β -tubulin heterodimers, the building blocks of microtubules.[3][4] Dysregulation of microtubule dynamics is implicated in various diseases, including cancer and neurodegenerative disorders, making **TBCA** a protein of significant interest. Knockdown of **TBCA** has been shown to be essential for cell viability, leading to a decrease in soluble tubulin, alterations in the microtubule cytoskeleton, and G1 cell cycle arrest.[5] This guide provides researchers with the necessary protocols to create a **TBCA** knockout cell line to further elucidate its function and explore its therapeutic potential.

Signaling Pathways and Experimental Workflow

TBCA in the Tubulin Folding Pathway

TBCA is a key component of the tubulin folding machinery. The pathway involves a series of chaperone proteins that guide the newly synthesized tubulin polypeptides into their native, functional conformation. A simplified representation of this pathway is illustrated below.



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Figure 1: Simplified diagram of the tubulin folding pathway highlighting the role of **TBCA**.

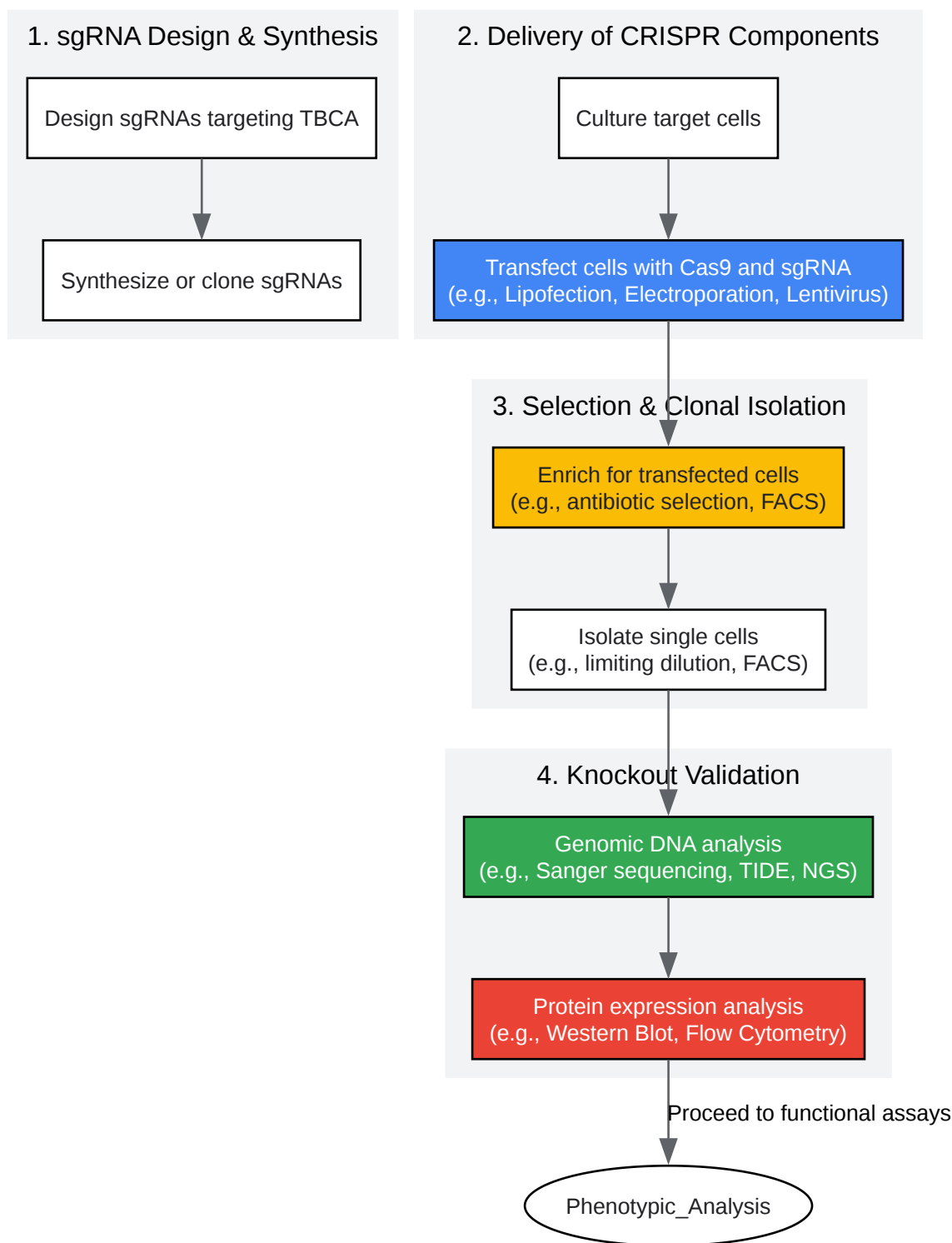
TBCA Protein Interaction Network

TBCA interacts with several other proteins involved in tubulin folding and microtubule regulation. The following diagram illustrates the known protein-protein interactions of **TBCA** based on the STRING database. The thickness of the connecting lines indicates the strength of the evidence for the interaction.

Figure 2: Protein-protein interaction network of human **TBCA**.^[3]

Experimental Workflow for Generating a TBCA Knockout Cell Line

The overall workflow for generating a **TBCA** knockout cell line using CRISPR-Cas9 is depicted below. The process involves designing and validating guide RNAs, delivering the CRISPR components into the target cells, selecting and isolating single-cell clones, and finally, validating the knockout at the genomic and protein levels.



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Figure 3: Experimental workflow for generating a **TBCA** knockout cell line.

Experimental Protocols

Protocol 1: Design of sgRNAs for TBCA Knockout

Objective: To design single guide RNAs (sgRNAs) that efficiently and specifically target the **TBCA** gene for CRISPR-Cas9 mediated knockout.

Materials:

- Computer with internet access
- **TBCA** gene sequence (e.g., from NCBI Gene ID: 6902)
- sgRNA design tool (e.g., Benchling, CHOPCHOP, Synthego's CRISPR Design Tool)[2]

Procedure:

- Obtain the coding sequence (CDS) of the target **TBCA** gene from a public database like NCBI.
- Select an early exon to target, as this increases the likelihood of generating a loss-of-function mutation due to frameshifts.
- Use an online sgRNA design tool to identify potential sgRNA sequences. Input the **TBCA** CDS and specify the desired Cas9 variant (e.g., *Streptococcus pyogenes* Cas9 with an NGG PAM).
- Select 2-3 sgRNAs with high on-target scores and low off-target scores. Prioritize sgRNAs that have no or few predicted off-target sites with 1-3 mismatches.
- Synthesize the selected sgRNA sequences as synthetic RNAs or clone them into an appropriate expression vector.

Note: As of the last update, no experimentally validated sgRNAs for **TBCA** have been found in a systematic search of public databases. Therefore, it is crucial to empirically validate the

designed sgRNAs.

Protocol 2: Delivery of CRISPR-Cas9 Components via Lipofection

Objective: To deliver Cas9 protein and synthetic sgRNA into cultured mammalian cells using a lipid-based transfection reagent.

Materials:

- Target cell line (e.g., HEK293T, HeLa)
- Complete growth medium
- Opti-MEM™ I Reduced Serum Medium
- Cas9 nuclease
- Synthetic sgRNA targeting **TBCA**
- Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent
- 6-well tissue culture plates

Procedure:

- Cell Seeding: The day before transfection, seed 200,000 to 500,000 cells per well in a 6-well plate in 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.
- Complex Formation:
 - In a sterile tube, dilute Cas9 protein and sgRNA in Opti-MEM™ I medium. For a 6-well plate, use 1.5 µg of Cas9 protein and 500 ng of sgRNA in 125 µL of Opti-MEM™ I.
 - In a separate tube, add 3-9 µL of Lipofectamine™ CRISPRMAX™ reagent to 125 µL of Opti-MEM™ I.

- Combine the diluted Cas9/sgRNA and the diluted Lipofectamine™ CRISPRMAX™ reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.
- Transfection: Add the 250 µL of Cas9/sgRNA/lipid complexes to each well containing cells and medium.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Harvest and Analysis: After incubation, harvest the cells for downstream analysis to validate the knockout.

Protocol 3: Validation of TBCA Knockout

Objective: To confirm the successful knockout of the **TBCA** gene at both the genomic and protein levels.

A. Genomic Validation by Sanger Sequencing and TIDE Analysis

Materials:

- Genomic DNA extraction kit
- PCR primers flanking the sgRNA target site in the **TBCA** gene
- Taq DNA polymerase and dNTPs
- Agarose gel and electrophoresis system
- Sanger sequencing service
- TIDE (Tracking of Indels by DEcomposition) web tool

Procedure:

- Genomic DNA Extraction: Extract genomic DNA from a pool of transfected cells and a control (untransfected) cell population.

- PCR Amplification: Amplify a ~400-800 bp region of the **TBCA** gene flanking the sgRNA target site using PCR.
- Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.
- Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing using one of the PCR primers.
- TIDE Analysis: Analyze the sequencing chromatograms using the TIDE web tool. Compare the sequence from the transfected cells to the control sequence to quantify the percentage of insertions and deletions (indels) and the overall editing efficiency.

B. Protein Validation by Western Blot

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis system
- PVDF or nitrocellulose membrane
- Primary antibody against **TBCA**
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Protein Extraction: Lyse the transfected and control cells and quantify the protein concentration.

- SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary anti-**TBCA** antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Compare the intensity of the **TBCA** band in the knockout cells to the control cells. A significant reduction or absence of the band indicates successful knockout at the protein level. Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Data Presentation

Table 1: Comparison of Transfection Methods for CRISPR-Cas9 Delivery

Transfection Method	Efficiency in Common Cell Lines (e.g., HEK293T, HeLa)	Pros	Cons
Lipofection	30-80%	Easy to use, suitable for a wide range of cell lines.	Can be toxic to some sensitive cell types.
Electroporation	50-90%	High efficiency, effective for difficult-to-transfect cells (e.g., primary cells, immune cells).	Requires specialized equipment, can cause significant cell death.
Lentiviral Transduction	>90%	Very high efficiency, suitable for stable knockout cell line generation.	More complex and time-consuming to produce viral particles, potential for insertional mutagenesis.

Note: Transfection efficiencies are highly dependent on the specific cell line, reagent, and experimental conditions.

Table 2: Expected Phenotypes of TBCA Knockout

Phenotype	Expected Observation	Method of Analysis
Cell Cycle Progression	Increased percentage of cells in the G1 phase.	Flow cytometry analysis of DNA content (e.g., Propidium Iodide staining).
Microtubule Integrity	Disrupted microtubule network, decreased microtubule density.	Immunofluorescence staining for α -tubulin or β -tubulin followed by microscopy.
Microtubule Dynamics	Decreased microtubule growth rate and/or increased catastrophe frequency.	Live-cell imaging of fluorescently tagged microtubule plus-end tracking proteins (e.g., EB3-GFP).
Cell Viability/Proliferation	Reduced cell proliferation rate, potential for increased apoptosis.	Cell counting assays (e.g., Trypan blue exclusion), apoptosis assays (e.g., Annexin V staining).

Conclusion

This document provides a detailed framework for the successful generation and validation of a **TBCA** knockout cell line using CRISPR-Cas9 technology. By following these protocols, researchers can create a valuable tool for investigating the fundamental roles of **TBCA** in cellular processes and for exploring its potential as a target for therapeutic intervention. The provided diagrams and tables offer a clear and concise overview of the relevant biological pathways and experimental considerations. Careful sgRNA design and rigorous validation are paramount to ensure the generation of a reliable and specific knockout cell line for downstream functional studies.

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